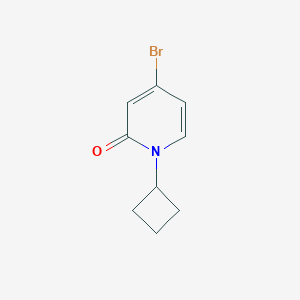
4-Bromo-1-cyclobutylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-cyclobutylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.089. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-1-cyclobutylpyridin-2(1H)-one is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of a bromine atom at the 4-position of the pyridine ring and a cyclobutyl group, this compound exhibits interesting chemical properties that may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 243.1 g/mol. The structural characteristics contribute to its reactivity and potential biological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 243.1 g/mol |
| Structural Features | Bromine, Cyclobutyl |
Preliminary studies indicate that this compound interacts with various biological targets, particularly enzymes and receptors involved in disease mechanisms. The binding affinity of the compound can vary significantly based on modifications to the cyclobutyl or pyridine moieties, which can enhance or diminish its efficacy and selectivity.
Case Studies
Research has highlighted several key findings regarding the biological activity of this compound:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against specific strains of bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Cytotoxicity : Evaluations using cancer cell lines demonstrated that this compound has cytotoxic effects, leading to apoptosis in certain types of cancer cells. This activity is likely mediated through the modulation of signaling pathways associated with cell survival.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders, indicating its potential role in therapeutic strategies for conditions such as diabetes and obesity.
Comparative Analysis
To understand the relative biological activity of this compound, it is essential to compare it with similar compounds. The following table summarizes some analogs and their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Bromo-2-methylpyridine | Methyl group at position 2 | Exhibits different biological activity profiles |
| 4-Chloro-1-cyclopropylpyridin-2(1H)-one | Chlorine instead of bromine; cyclopropyl group | May show enhanced reactivity due to smaller ring size |
| 3-Bromo-5-(cyclobutyl)pyridine | Bromine at position 3; cyclobutyl substituent | Different spatial arrangement affecting interaction |
These analogs highlight how variations in substituents can significantly influence the biological activity and chemical behavior of pyridine derivatives.
科学的研究の応用
Medicinal Chemistry
4-Bromo-1-cyclobutylpyridin-2(1H)-one has been studied for its potential therapeutic effects. It acts as a selective inhibitor for various biological pathways, particularly those involving the ALK-2 receptor, which is implicated in disorders such as fibrodysplasia ossificans progressiva and chronic disease-related anemia .
Case Study : A study demonstrated that derivatives of this compound could effectively inhibit ALK-2 receptor activity, suggesting its potential as a therapeutic agent in treating related conditions.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it useful for creating more complex organic molecules.
Table 1: Synthesis Reactions Involving this compound
Agrochemicals
The compound has potential applications in the agrochemical sector as a precursor to herbicides and pesticides. Its ability to modify biological pathways can be harnessed to develop compounds that target specific plant or pest processes.
特性
IUPAC Name |
4-bromo-1-cyclobutylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-5-11(9(12)6-7)8-2-1-3-8/h4-6,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXROMFXCPCLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC(=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













